molecular formula C16H14N4O2S B2736609 2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide CAS No. 538336-97-9

2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide

Cat. No.: B2736609
CAS No.: 538336-97-9
M. Wt: 326.37
InChI Key: CMUHHTCXVBBJRM-UHFFFAOYSA-N
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Description

2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide typically involves the following steps:

    Formation of 1,3,4-oxadiazole ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Thioether formation: The oxadiazole ring is then reacted with a thiol to form the thioether linkage.

    Acetamide formation: Finally, the compound is acylated with p-tolyl acetic acid to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.

Biology

The compound’s structure suggests potential biological activity, such as antimicrobial or anticancer properties. Research could focus on its interaction with biological targets and its efficacy in various assays.

Medicine

Due to its potential biological activity, this compound could be explored as a lead compound in drug discovery. Its interactions with enzymes or receptors could be studied to develop new therapeutic agents.

Industry

In materials science, the compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which 2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide exerts its effects would depend on its specific application. For instance, if it acts as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. If used in materials science, its mechanism would relate to its physical properties and interactions with other materials.

Comparison with Similar Compounds

Similar Compounds

    2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide: Lacks the p-tolyl group, which could affect its solubility and reactivity.

    2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)-N-phenylacetamide: Similar structure but with a phenyl group instead of a p-tolyl group, which might influence its biological activity and physical properties.

Uniqueness

The presence of the p-tolyl group in 2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide can influence its solubility, reactivity, and potential biological activity, making it unique compared to its analogs.

Properties

IUPAC Name

N-(4-methylphenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2S/c1-11-4-6-13(7-5-11)18-14(21)10-23-16-20-19-15(22-16)12-3-2-8-17-9-12/h2-9H,10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMUHHTCXVBBJRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(O2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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